氮, 原子

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

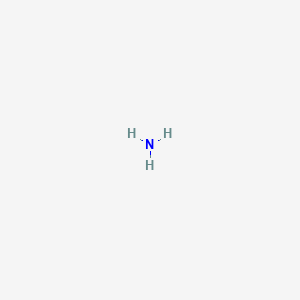

Nitrogen is a chemical element with the symbol N and atomic number 7. It is a colorless, odorless, and tasteless gas that makes up 78% of the Earth's atmosphere. Nitrogen is an essential element for life as it is a key component of proteins, nucleic acids, and other biomolecules.

科学研究应用

1. 使用 X 射线断键技术

慕尼黑工业大学的一个团队的研究展示了一种使用 X 射线断开氮分子中键的技术。该方法可以专门针对氮键, 显示了在光化学和材料表面改性中的潜在应用 (Jacoby, 2000).

2. 氨合成和催化

氨的合成需要氮作为基本成分, 在生产化肥和染料、炸药等各种非生物材料中至关重要。了解氨合成, 特别是哈伯-博世工艺, 对于催化研究的进步至关重要 (Schlögl, 2003).

3. 核酸碱基的光化学

含氮核酸碱基与天然碱基相比, 在光化学性质上显示出显着差异。这对于理解 DNA 和 RNA 的光动力学特性以及在光化学治疗应用中的潜在应用具有重要意义 (Pollum, Martínez-Fernández, Crespo-Hernández, 2015).

4. 生态系统中的氮循环

15N 同位素的研究为生态系统中的氮循环提供了见解。这项研究对于理解生态过程至关重要, 并且可能促进生态研究的进步 (Robinson, 2001).

5. 高能密度材料

串联氮化合物对于开发高能密度材料很有意义。这些材料在炸药、导弹推进和太空探索中具有应用 (O'Sullivan, Zdilla, 2020).

6. 农业应用

在农业中, 氮对植物生长至关重要。关于用于评估作物中氮含量的光谱指数和提高水稻氮利用效率的基因工程的研究表明了氮在农业生产力中的重要性 (Herrmann 等人, 2010); (Shrawat 等人, 2008).

7. 氮循环电催化

氮化合物在生物和环境过程中发挥着重要作用。氮循环涉及复杂的生物地球化学转化, 这对于理解生态系统动态至关重要 (Rosca 等人, 2009).

8. 铁氮化物的磁性

包含氮原子的铁氮化物显示出有希望的磁性应用特性。它们在储能和生物医学应用等领域得到探索 (Bhattacharyya, 2015).

9. 使用量子传感器进行表面核磁共振

金刚石中的氮空位中心被用作核磁共振信号的量子传感器, 展示了在催化、材料科学和生物研究中的应用 (Liu 等人, 2021).

10. 过渡金属和氮掺杂碳催化剂

将氮原子整合到碳材料中增强了它们的物理化学性质, 在环境和催化过程中找到了应用 (Li 等人, 2022).

属性

CAS 编号 |

17778-88-0 |

|---|---|

产品名称 |

Nitrogen, atomic |

分子式 |

NH3 H3N |

分子量 |

17.031 g/mol |

IUPAC 名称 |

nitrogen |

InChI |

InChI=1S/N |

InChI 键 |

QGZKDVFQNNGYKY-UHFFFAOYSA-N |

SMILES |

[N] |

规范 SMILES |

N |

沸点 |

-28.03 °F at 760 mm Hg (EPA, 1998) -33.35 °C at 760 mm Hg -33 °C -28°F |

颜色/形态 |

Colorless gas Colorless gas or compressed liquid (compressed under its own pressure) |

密度 |

0.6818 at -28.03 °F (EPA, 1998) 0.696 g/L (liquid) Relative density (water = 1): 0.7 (-33 °C) 0.6818 at -28.03°F 0.60(relative gas density) |

闪点 |

132 °C (270 °F) - closed cup NA (Gas) |

熔点 |

-107.9 °F (EPA, 1998) -77.7 °C -77.7°C -78 °C -107.9°F -108°F |

其他 CAS 编号 |

7664-41-7 17778-88-0 13774-92-0 |

物理描述 |

Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing. Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry. Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes. GasVapor; GasVapor, Liquid; Liquid; WetSolid Liquid COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. Colorless gas with a pungent, suffocating odor. Often used in aqueous solution. Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] Clear, colorless, gas. Clear, colorless liquid under pressure. |

Pictograms |

Corrosive; Acute Toxic; Environmental Hazard |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

482 mg/mL at 24 °C In water, 4.82X10+5 mg/L at 24 °C In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C Soluble in water forming alkaline solutions; soluble in oxygenated solvents. 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C 20% in absolute ethanol at 0 °C; 10% in absolute ethanol at 25 °C 16% in methanol at 25 °C Soluble in chloroform and ether Solubility in water, g/100ml at 20 °C: 54 34% |

同义词 |

Nitrogen(atom) |

蒸汽密度 |

0.6 (EPA, 1998) (Relative to Air) 0.5967 (Air = 1) Relative vapor density (air = 1): 0.60 0.6 |

蒸汽压力 |

400 mm Hg at -49.72 °F (EPA, 1998) 7500 mm Hg at 25 °C Vapor pressure, kPa at 26 °C: 1013 8.5 atm |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)